molecular formula C20H26N2O3 B2811047 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide CAS No. 1788531-14-5

3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2811047
CAS RN: 1788531-14-5
M. Wt: 342.439
InChI Key: YSCVBPVSMAXDSM-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as DMHP, and it has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Radiopharmaceutical Research

The compound's analogs have been explored in the development of radiopharmaceuticals, particularly as PET radiotracers. For example, a study by Tian et al. (2006) synthesized a novel analog of this compound to assess GlyT-2 transporters in vivo, demonstrating its potential in radiolabeling and imaging techniques.

Organic Chemistry and Synthesis

In the field of organic chemistry, the compound and its derivatives are key in various synthesis processes. Inukai et al. (1981) investigated the selective ortho-substitution of F-benzoic acid and F-phenol using similar compounds, highlighting their role in complex chemical reactions and synthesis pathways (Inukai et al., 1981).

Chemical Reaction Studies

Studies like Urry and Sheeto (1965) have delved into the reaction behavior of related compounds under different conditions, such as the autoxidation of tetrakis-(dimethylamino)-ethylene, offering insights into their reactivity and stability (Urry & Sheeto, 1965).

Heterocyclic Chemistry

Compounds like 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide are also significant in heterocyclic chemistry. Ametamey and Heimgartner (1990) explored the reaction of 3-(dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione, demonstrating the application of similar compounds in synthesizing heterocyclic structures (Ametamey & Heimgartner, 1990).

Pharmacological Research

Derivatives of this compound have been synthesized and evaluated for pharmacological activities, as seen in the work of Sakaguchi et al. (1992). They synthesized novel benzamide derivatives to examine gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).

properties

IUPAC Name

3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15-7-9-16(10-8-15)19(25-12-11-23)14-21-20(24)17-5-4-6-18(13-17)22(2)3/h4-10,13,19,23H,11-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCVBPVSMAXDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N(C)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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